molecular formula C17H11NOS B14586984 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-53-2

2-Phenylthiopyrano[3,2-b]indol-4(5H)-one

Cat. No.: B14586984
CAS No.: 61164-53-2
M. Wt: 277.3 g/mol
InChI Key: INFZFEJFNBUWGZ-UHFFFAOYSA-N
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Description

2-Phenylthiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a thiopyrano and an indole moiety, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one typically involves the use of indole-2-carboxylic derivatives as starting materials. A novel Fe-catalyzed protocol has been developed for the controllable synthesis of this compound. The process involves intramolecular N–H/C–H coupling, where indole-2-carboxenamines are transformed into pyrido[2,3-b]indol-4-ones through a carbonyl 1,2-migration . The reaction conditions are mild, and the desired products are obtained in moderate to good yields with a wide substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Fe-catalyzed protocol mentioned above provides a scalable and efficient route that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiopyrano[3,2-b]indol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the thiopyrano moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anti-cancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylthiopyrano[3,2-b]indol-4(5H)-one stands out due to its unique thiopyrano moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole-based compounds and enhances its potential for diverse applications.

Properties

CAS No.

61164-53-2

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

2-phenyl-5H-thiopyrano[3,2-b]indol-4-one

InChI

InChI=1S/C17H11NOS/c19-14-10-15(11-6-2-1-3-7-11)20-17-12-8-4-5-9-13(12)18-16(14)17/h1-10,18H

InChI Key

INFZFEJFNBUWGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4N3

Origin of Product

United States

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